4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a butanol group attached to the pyrazole ring through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Attachment of the Butanol Group: The synthesized pyrazole can then be reacted with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-chlorobutan-1-ol: Another precursor used in the synthesis.
1H-pyrazole-4-carboxylic acid: A structurally related compound with different functional groups.
Uniqueness
4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to the presence of both a pyrazole ring and a butanol moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1856047-30-7 |
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Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-3-7-15-10-12(11(2)14-15)9-13-6-4-5-8-16/h10,13,16H,3-9H2,1-2H3 |
InChI Key |
PBQDUECIDWCBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCCCCO |
Origin of Product |
United States |
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